molecular formula C16H19ClN4O B5427414 2-chloro-N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5427414
M. Wt: 318.80 g/mol
InChI Key: ZKYGMXGRRJVZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” is a derivative of the 1,2,4-triazole class of compounds . These compounds are known for their significant biological and pharmacological properties and are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives are generally synthesized through a variety of methods . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and conditions . Without specific information on “this compound”, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,2,4-triazole derivatives, properties such as melting point and IR spectra can be determined through experimental methods .

Mechanism of Action

The mechanism of action for 1,2,4-triazole derivatives can vary widely depending on the specific compound and its biological target . Some 1,2,4-triazole derivatives have shown promising anticancer activity, potentially through interaction with the aromatase enzyme .

properties

IUPAC Name

2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-15-9-13(21-10-18-19-11-21)7-8-14(15)16(22)20-12-5-3-1-2-4-6-12/h7-12H,1-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYGMXGRRJVZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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